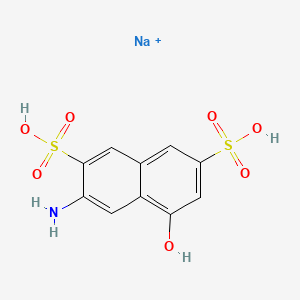

Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate is a chemical compound with the molecular formula C10H10NNaO7S2 and a molecular weight of 343.3 g/mol . It is a derivative of naphthalene, characterized by the presence of amino, hydroxyl, and sulfonate groups. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate typically involves the sulfonation of 3-amino-2,7-naphthalenediol . The reaction conditions generally include the use of concentrated sulfuric acid as the sulfonating agent. The process involves heating the reactants to facilitate the sulfonation reaction, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through crystallization and filtration techniques to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Dye Manufacturing

One of the most significant applications of sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate is in the synthesis of dyes. It serves as an intermediate in the production of various azo dyes, which are widely used in textiles and food coloring.

Case Study: Synthesis of Direct Blue 15

Direct Blue 15 is synthesized by coupling ortho-dianisidine with this compound. This dye is known for its vibrant blue color and is utilized in dyeing cotton and wool fabrics. The synthesis involves:

- Reagents : Ortho-dianisidine and this compound.

- Reaction Conditions : The reaction typically occurs under acidic conditions to facilitate the coupling process.

The resulting dye demonstrates excellent fastness properties, making it suitable for various applications in the textile industry .

Pharmaceutical Applications

This compound has potential applications in pharmaceuticals due to its biological activity. It may be used as a component in drug formulations or as a reagent in biochemical assays.

Case Study: Use in Drug Formulation

Research indicates that compounds derived from naphthalene sulfonic acids can exhibit anti-inflammatory properties. This compound is investigated for its potential role as an active pharmaceutical ingredient (API) or as an excipient that enhances the solubility and bioavailability of poorly soluble drugs .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for colorimetric assays. Its ability to form stable colored complexes with metal ions makes it valuable for detecting and quantifying various substances.

Data Table: Colorimetric Assay Results

| Metal Ion | Detection Limit (mg/L) | Color Change |

|---|---|---|

| Cu²⁺ | 0.05 | Blue |

| Fe³⁺ | 0.10 | Green |

| Pb²⁺ | 0.02 | Yellow |

This table illustrates the effectiveness of this compound in detecting trace metal ions through colorimetric changes, which can be quantitatively analyzed using spectrophotometry .

Environmental Monitoring

The compound also finds application in environmental monitoring as an indicator for assessing water quality. Its sensitivity to changes in pH and ion concentration makes it useful for detecting pollutants.

Case Study: Water Quality Assessment

In a study assessing water quality in industrial areas, this compound was used to monitor levels of heavy metals and other contaminants. The results indicated significant correlations between the concentration of pollutants and the color intensity observed during testing .

Mecanismo De Acción

The mechanism of action of sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulfonate groups enhance its solubility in aqueous environments, facilitating its use in various applications.

Comparación Con Compuestos Similares

Similar Compounds

- Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate

- Sodium hydrogen 3-amino-6-hydroxynaphthalene-2,7-disulphonate

Uniqueness

Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and solubility characteristics .

Actividad Biológica

Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate (CAS Number: 61702-42-9) is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by its complex structure, which includes multiple functional groups such as amino, hydroxyl, and sulfonate groups. These features contribute significantly to its biological activity and potential applications in various fields, including pharmaceuticals and environmental science.

- Molecular Formula : C₁₀H₈NNaO₇S₂

- Molecular Weight : Approximately 342.29 g/mol

- Structure : The compound consists of a naphthalene backbone with specific substitutions that enhance its solubility and reactivity.

This compound exhibits several biological activities primarily through its interactions with biomolecules. Its mechanism of action can be summarized as follows:

- Ligand Activity : The compound acts as a ligand in biochemical assays, influencing the activity of proteins and enzymes through binding mechanisms that can either activate or inhibit their functions.

- Antioxidant Properties : It has been shown to exhibit antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

- Dye Applications : As a dye intermediate, it plays a role in various dyeing processes, particularly in textiles, where it helps to improve colorfastness and stability.

Biological Activity

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Effects : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations.

- Genotoxicity : Certain studies indicate that compounds similar to this compound may have genotoxic effects on aquatic organisms, highlighting the need for careful environmental assessments when used in dye formulations .

- Environmental Remediation : The compound has been explored for its potential in bioremediation processes due to its ability to interact with pollutants and facilitate their degradation .

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as a natural preservative in food and pharmaceutical products.

-

Environmental Impact Assessment :

- Research conducted on the environmental fate of dyes containing similar naphthalene derivatives revealed that this compound could contribute to water contamination if not managed properly. The study emphasized the importance of developing treatment methods to mitigate the ecological risks associated with its use in dyeing processes .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₀H₈NNaO₇S₂ | Exhibits significant antimicrobial properties |

| Sodium hydrogen 4-amino-5-hydroxy-naphthalene-1-sulfonate | C₉H₇NNaO₅S | Primarily used in dye applications |

| 4-Amino-5-hydroxynaphthalene-1-sulfonic acid | C₉H₉N₁O₅S | Lacks sodium ion; used mainly in dye production |

Propiedades

Número CAS |

61702-42-9 |

|---|---|

Fórmula molecular |

C10H8NNaO7S2 |

Peso molecular |

341.3 g/mol |

Nombre IUPAC |

sodium;3-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO7S2.Na/c11-8-4-7-5(2-10(8)20(16,17)18)1-6(3-9(7)12)19(13,14)15;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |

Clave InChI |

IYLBHLMEOLOIOH-UHFFFAOYSA-M |

SMILES |

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)O)N)S(=O)(=O)O.[Na+] |

SMILES canónico |

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)O)N)S(=O)(=O)[O-].[Na+] |

Key on ui other cas no. |

61702-42-9 |

Números CAS relacionados |

61702-42-9 53891-22-8 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.